

The Anti-Inflammatory Properties of Breviscapine Extract: A Technical Guide

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Compound of Interest

Compound Name: *Breviscapine*

Cat. No.: *B1233555*

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Introduction

Breviscapine, an extract derived from the traditional Chinese herb *Erigeron breviscapus*, has garnered significant attention for its potent anti-inflammatory effects. Comprising primarily flavonoids, with scutellarin being a major active component, **Breviscapine** has been the subject of numerous preclinical studies. This technical guide provides an in-depth overview of the anti-inflammatory properties of **Breviscapine** extract, focusing on its mechanisms of action, detailed experimental protocols, and a quantitative summary of its effects on key inflammatory mediators. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

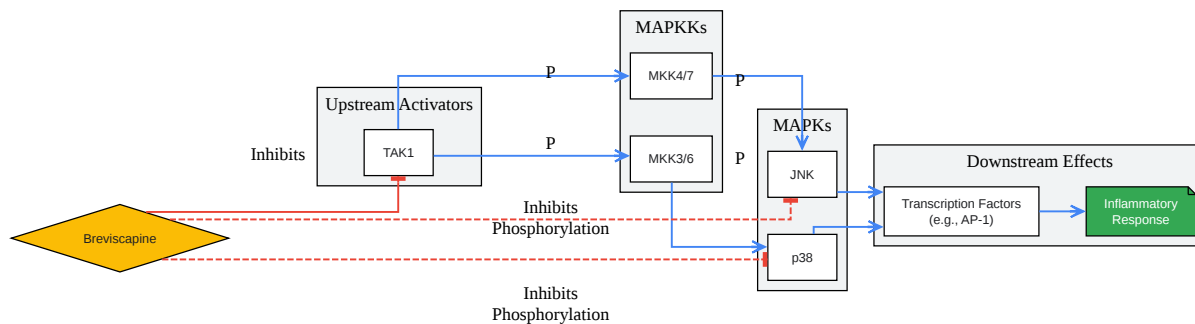
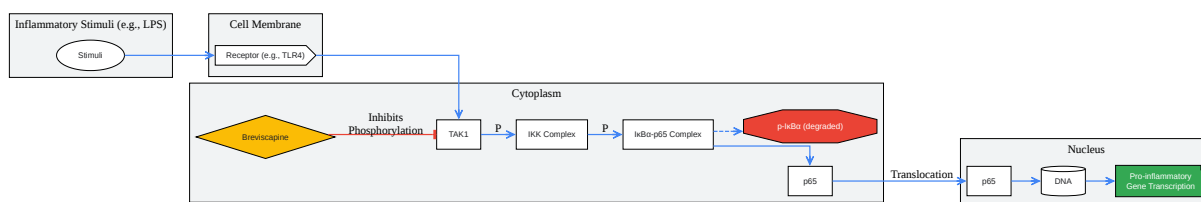
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

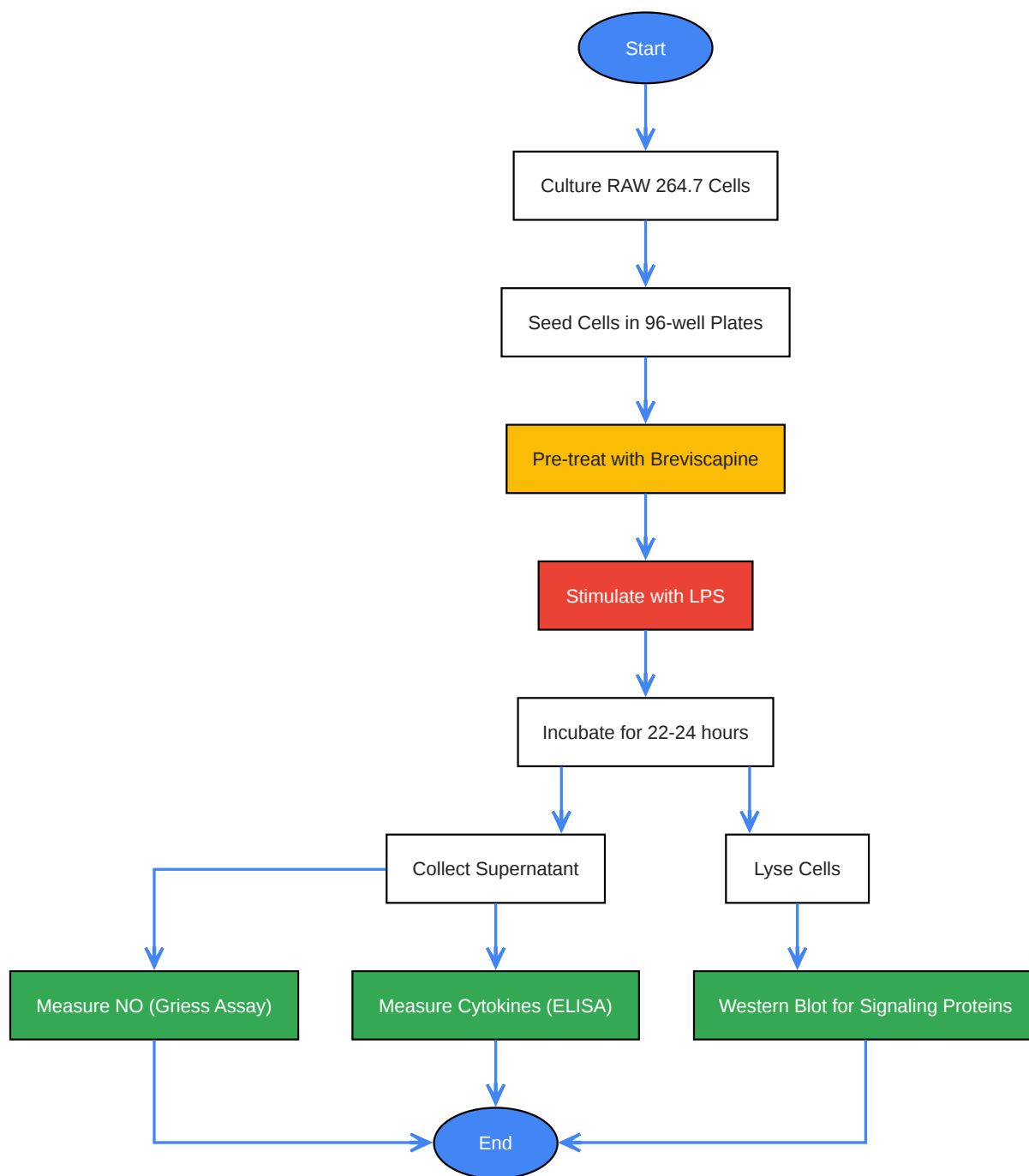
Breviscapine exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF- κ B pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. **Breviscapine** has been shown to effectively inhibit this pathway at multiple points. A key mechanism is the inhibition of TGF- β -activated kinase 1 (TAK1) phosphorylation[1]. This upstream inhibition prevents the subsequent activation of the I κ B kinase (IKK) complex.

Specifically, **Breviscapine** treatment has been demonstrated to down-regulate the phosphorylation of IKK β (p-IKK β)[1]. This, in turn, leads to the up-regulation and stabilization of the inhibitor of NF- κ B, I κ B α [1]. By preventing the degradation of I κ B α , **Breviscapine** effectively sequesters the NF- κ B p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription. Some studies also suggest that **Breviscapine** can inhibit the activation of Protein Kinase C α (PKC α), another upstream regulator of NF- κ B[2].





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References

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- 2. Breviscapine attenuates acute pancreatitis by inhibiting expression of PKC α and NF- κ B in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
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